molecular formula C11H25ClN2O2S B2774235 N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride CAS No. 1181458-29-6

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride

Cat. No.: B2774235
CAS No.: 1181458-29-6
M. Wt: 284.84
InChI Key: AXRLREHEYJAKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride” is a biochemical compound with the molecular formula C11H24N2O2S•HCl . It has a molecular weight of 284.85 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing research area .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C11H24N2O2S•HCl . Further structural analysis would require more specific information such as spectroscopic data or crystallographic studies.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are defined by its molecular weight (284.85) and molecular formula (C11H24N2O2S•HCl) . Additional properties such as solubility, melting point, boiling point, etc., are not provided in the available literature.

Scientific Research Applications

Selective 5-HT7 Receptor Ligands and Multifunctional Agents

Research has demonstrated that N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, which include compounds structurally related to N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride, are promising for designing selective 5-HT7 receptor ligands or multifunctional agents. These compounds extend a polypharmacological approach to the treatment of complex diseases, such as CNS disorders, showcasing distinct antidepressant-like and pro-cognitive properties in vivo. This indicates their potential for therapeutic application in addressing depression and cognitive deficits (Canale et al., 2016).

Human Beta(3) Agonists

Another area of application is the development of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3)-adrenergic receptor agonists. These compounds have shown significant activity, suggesting their potential use in treating metabolic disorders. Modification and N-alkyl substitution have been pivotal in increasing potency and maintaining selectivity, indicating a route to more effective treatments for conditions like obesity and diabetes (Hu et al., 2001).

Antibacterial Agents

The compound and its derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating marked potency as antibacterial agents. Such studies underscore the compound's potential in contributing to the development of new antibacterial drugs, particularly in the fight against resistant bacterial strains. The chemical structure's inherent activity against bacteria like Escherichia coli and Staphylococcus aureus highlights its medicinal chemistry value (Ajani et al., 2013).

Future Directions

The future directions in the research of “N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride” and similar piperidine derivatives involve the development of fast and cost-effective methods for their synthesis . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety is a significant area of interest .

Properties

IUPAC Name

N,N-diethyl-2-piperidin-4-ylethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2S.ClH/c1-3-13(4-2)16(14,15)10-7-11-5-8-12-9-6-11;/h11-12H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRLREHEYJAKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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